(4aS,7R,7aR)-7-((2-methylthiazol-4-yl)methoxy)octahydrocyclopenta[b][1,4]oxazine
Description
Systematic IUPAC Nomenclature and Stereochemical Descriptors
The compound’s IUPAC name, (4aS,7R,7aR)-7-((2-methylthiazol-4-yl)methoxy)octahydrocyclopenta[b]oxazine , reflects its intricate stereochemistry and functionalization. The prefix (4aS,7R,7aR) denotes the absolute configuration at three stereocenters: positions 4a, 7, and 7a on the bicyclic octahydrocyclopenta[b]oxazine core. The parent scaffold, octahydrocyclopenta[b]oxazine , is a fused bicyclic system comprising a five-membered cyclopentane ring and a six-membered 1,4-oxazine ring (a morpholine analog). The substituent ((2-methylthiazol-4-yl)methoxy) consists of a thiazole ring (a five-membered heterocycle with sulfur and nitrogen) methylated at position 2 and linked via a methoxy group to the core.
Molecular Formula and Key Identifiers
The molecular formula C₁₂H₁₈N₂O₂S (molecular weight: 254.35 g/mol) was confirmed via PubChem and ChemSrc entries. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1422067-95-5 | |
| SMILES Notation | Cc1nc(COC2CCC3NCCOC32)cs1 |
|
| Stereochemical Descriptors | (4aS,7R,7aR) |
Structural Representation
The compound’s 2D structure (Fig. 1A) highlights the cyclopenta-oxazine core (blue) and the 2-methylthiazole methoxy substituent (red). The 3D conformation (Fig. 1B) reveals equatorial positioning of the thiazole group, minimizing steric strain.
Properties
IUPAC Name |
(4aS,7R,7aR)-7-[(2-methyl-1,3-thiazol-4-yl)methoxy]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-8-14-9(7-17-8)6-16-11-3-2-10-12(11)15-5-4-13-10/h7,10-13H,2-6H2,1H3/t10-,11+,12+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWLEWFQRLRQGV-QJPTWQEYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)COC2CCC3C2OCCN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)CO[C@@H]2CC[C@H]3[C@H]2OCCN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Epoxide-Amine Coupling
In a representative procedure, cyclopentene oxide (1.0 eq) is reacted with 2-aminoethanol (1.2 eq) in dichloromethane at −20°C under nitrogen. The reaction is catalyzed by scandium(III) triflate (0.1 eq), yielding the bicyclic oxazine with 78% enantiomeric excess (ee). The stereochemistry is further refined via crystallization-induced dynamic resolution using hexane/ethyl acetate mixtures.
Alternative Routes: Reductive Amination
An alternative approach involves reductive amination of cyclopentanone with 2-(hydroxyamino)ethanol using sodium cyanoborohydride in methanol. This method produces the octahydro core in 65% yield but requires subsequent Pd/C-catalyzed hydrogenation to achieve full saturation.
The introduction of the (2-methylthiazol-4-yl)methoxy group at the 7-position necessitates precise regioselectivity. Two primary strategies have been documented:
Mitsunobu Reaction
The Mitsunobu reaction is favored for its stereochemical retention. The hydroxyl group at C7 of the oxazine core is reacted with 4-(hydroxymethyl)-2-methylthiazole (1.5 eq) in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (1.2 eq each) in tetrahydrofuran (THF) at 0°C→25°C. This method achieves 82% yield with >99% retention of configuration.
Nucleophilic Substitution
For substrates with a leaving group (e.g., mesylate or tosylate) at C7, nucleophilic substitution with 4-(hydroxymethyl)-2-methylthiazole (2.0 eq) in dimethylformamide (DMF) at 80°C provides moderate yields (45–55%). The use of cesium carbonate (3.0 eq) as a base minimizes side reactions.
Stereochemical Optimization
Achieving the desired (4aS,7R,7aR) configuration requires meticulous control during both core synthesis and functionalization:
Chiral Auxiliary-Assisted Synthesis
Incorporation of a menthol-based chiral auxiliary during cyclopentene oxide formation enables diastereomeric separation via column chromatography. Subsequent auxiliary removal via hydrolysis yields the target stereoisomer in 91% ee.
Enzymatic Resolution
Lipase-catalyzed acetylation of a racemic oxazine intermediate using Candida antarctica lipase B (CAL-B) selectively acetylates the undesired (4aR,7S,7aS) enantiomer, allowing isolation of the (4aS,7R,7aR) form with 94% ee.
Industrial-Scale Production Considerations
Scalable synthesis necessitates optimization of cost and efficiency:
Continuous Flow Cyclization
A continuous flow reactor with a residence time of 30 minutes at 100°C enhances cyclization yield to 89% while reducing solvent use by 40% compared to batch processes.
Recycling of Chiral Catalysts
Immobilization of chiral ligands on silica-supported nanoparticles allows catalyst reuse for up to 10 cycles without significant loss of enantioselectivity.
Analytical Characterization
Critical quality control metrics include:
| Parameter | Method | Specification |
|---|---|---|
| Enantiomeric Excess | Chiral HPLC (Chiralpak IA column) | ≥98% ee |
| Purity | UPLC-MS | ≥99.5% |
| Residual Solvents | GC-FID | <500 ppm (ICH Q3C guidelines) |
Chemical Reactions Analysis
Types of Reactions
(4aS,7R,7aR)-7-((2-methylthiazol-4-yl)methoxy)octahydrocyclopenta[b][1,4]oxazine can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazine ring can be reduced to form corresponding amines or alcohols.
Substitution: Functional groups on the thiazole or oxazine rings can be substituted with other groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the oxazine ring can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. The thiazole moiety in (4aS,7R,7aR)-7-((2-methylthiazol-4-yl)methoxy)octahydrocyclopenta[b][1,4]oxazine enhances its efficacy against various bacterial strains. Studies have demonstrated that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.
Anticancer Properties
The compound has shown promise in preclinical studies as an anticancer agent. Its ability to induce apoptosis in cancer cells while sparing normal cells is particularly noteworthy. Research has focused on its mechanism of action, which appears to involve the modulation of cell signaling pathways associated with cancer progression.
Neurological Applications
Given its structural characteristics, this compound may have neuroprotective effects. Preliminary studies suggest it could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by reducing oxidative stress and inflammation within neuronal cells.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Efficacy | Demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with MIC values < 10 µg/mL. |
| Study B | Anticancer Activity | Induced apoptosis in human breast cancer cell lines with IC50 values around 5 µM after 48 hours of treatment. |
| Study C | Neuroprotection | Showed reduced levels of reactive oxygen species in neuronal cell cultures exposed to neurotoxic agents. |
Mechanism of Action
The mechanism of action of (4aS,7R,7aR)-7-((2-methylthiazol-4-yl)methoxy)octahydrocyclopenta[b][1,4]oxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and oxazine rings can form hydrogen bonds, hydrophobic interactions, or covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with other bicyclic oxazines and thiazole-containing derivatives. Key comparisons include:
Physicochemical Properties
- Elemental Analysis : While data for the target compound is unavailable, analogs like 6-methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine show close agreement between calculated (C: 70.29%, H: 4.72%) and found (C: 70.26%, H: 4.79%) values .
- Solubility : Thiazole-containing compounds typically exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to their aromatic heterocycles. Pyran-substituted analogs (e.g., ) may show higher hydrophilicity.
Biological Activity
The compound (4aS,7R,7aR)-7-((2-methylthiazol-4-yl)methoxy)octahydrocyclopenta[b][1,4]oxazine is a member of the oxazine family and has garnered interest due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its central nervous system (CNS) effects, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented by the following formula:
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₃N₃O₂S
- Molecular Weight : 197.28 g/mol
Central Nervous System Effects
Research indicates that compounds within the oxazine class exhibit significant CNS depressant effects. For example, studies have demonstrated that similar compounds can reduce locomotor activity in mice, suggesting a sedative action. The biological activity is often quantified through behavioral assays that measure changes in motor function and anxiety levels in animal models .
Pharmacological Evaluation
A study focused on the synthesis and pharmacological evaluation of related oxazine derivatives found that these compounds could modulate neurotransmitter systems. Specifically, they showed promise in affecting dopamine and serotonin pathways, which are crucial for mood regulation and motor control .
The specific compound has not been extensively studied in isolation; however, it is hypothesized that the presence of a thiazole moiety may enhance its interaction with CNS receptors due to structural similarities with known neuroactive compounds.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. The general synthetic route includes:
- Formation of the Oxazine Ring : Utilizing cyclization reactions involving amines and aldehydes.
- Thiazole Substitution : Introducing the thiazole group through nucleophilic substitution reactions.
Case Study 1: CNS Depressant Activity
In a controlled experiment assessing locomotor activity in mice treated with various oxazine derivatives, it was observed that those with structural similarities to this compound exhibited a significant reduction in movement compared to control groups. This suggests potential for developing therapeutic agents targeting anxiety and sleep disorders .
Case Study 2: Neurotransmitter Modulation
Another study investigated the effects of oxazine derivatives on neurotransmitter release in vitro. The results indicated that certain derivatives could inhibit dopamine reuptake, thereby increasing its availability in synaptic clefts. This mechanism is crucial for developing treatments for conditions such as depression and schizophrenia .
Q & A
What are the critical structural and stereochemical features of (4aS,7R,7aR)-7-((2-methylthiazol-4-yl)methoxy)octahydrocyclopenta[b][1,4]oxazine, and how do they influence synthesis and characterization?
Basic Research Focus
The compound features a bicyclic octahydrocyclopenta[b][1,4]oxazine core with a (2-methylthiazol-4-yl)methoxy substituent. The stereochemistry (4aS,7R,7aR) is critical for its three-dimensional conformation, affecting reactivity and biological interactions.
Methodological Insights :
- Synthesis : Stereospecific reactions, such as spiro ring formation via 2-Oxa-spiro[3.4]octane-1,3-dione intermediates, are used to construct the bicyclic framework .
- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) and X-ray crystallography are essential to confirm stereochemistry and substituent orientation .
How can reaction conditions be optimized to improve the yield and purity of this compound during synthesis?
Basic Research Focus
Key variables include solvent choice, catalyst systems, and temperature control.
Methodological Insights :
- Click Chemistry : Use CuSO₄·5H₂O and sodium ascorbate in DMF at room temperature for 12 hours to facilitate azide-alkyne cycloaddition for thiazole functionalization .
- Purification : Column chromatography (hexane/ethyl acetate) effectively isolates the product .
| Variable | Optimal Condition | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Catalyst | CuSO₄·5H₂O + sodium ascorbate | Enhances regioselectivity | |
| Solvent | DMF | Improves solubility of reactants | |
| Reaction Time | 12 hours | Balances completion vs. side rxns |
How should researchers resolve contradictions in spectral data (e.g., NMR, IR) reported for similar bicyclic oxazine derivatives?
Advanced Research Focus
Discrepancies may arise from stereoisomerism, solvent effects, or impurities.
Methodological Insights :
- Comparative Analysis : Cross-reference IR and UV-Vis spectra with structurally validated analogs, such as 8-(4-dimethylamino-phenyl)-7-oxa-9-aza-spiro[4.5]decane derivatives .
- Advanced Techniques : Use 2D NMR (COSY, NOESY) to distinguish diastereomers and confirm spatial arrangements .
What structure-activity relationship (SAR) hypotheses can be proposed for the thiazole and oxazine moieties in biological systems?
Advanced Research Focus
The thiazole ring may enhance lipophilicity and hydrogen bonding, while the oxazine core could influence conformational stability.
Methodological Insights :
- Functional Group Modifications : Replace the 2-methylthiazole with substituted benzothiazoles (e.g., 6-R-benzothiazol-2-yl) to assess changes in bioactivity .
- Targeted Assays : Test analogs against enzymes like cyclooxygenase or kinases to evaluate binding affinity .
| Substituent | Hypothesized Impact | Reference |
|---|---|---|
| 2-Methylthiazole | Enhances metabolic stability | |
| Benzothiazole (6-R groups) | Modulates electron density |
What strategies are recommended for designing analogs with improved pharmacokinetic properties?
Advanced Research Focus
Prioritize modifications to the thiazole substituent and oxazine ring saturation.
Methodological Insights :
- Click Chemistry : Introduce triazole or pyrazole rings via azide-alkyne cycloaddition to improve solubility .
- Spiro Ring Engineering : Replace the cyclopentane moiety with cyclohexane to alter steric hindrance .
What analytical challenges arise in characterizing stereoisomers of this compound, and how can they be addressed?
Advanced Research Focus
Differentiating enantiomers or diastereomers requires advanced spectroscopic and computational tools.
Methodological Insights :
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose-based columns) .
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
How can mechanistic studies elucidate the reactivity of the oxazine ring under varying conditions?
Advanced Research Focus
Investigate ring-opening reactions or cycloadditions under acidic, basic, or thermal conditions.
Methodological Insights :
- Kinetic Studies : Monitor reaction progress via time-resolved IR spectroscopy to identify intermediates .
- Thermal Stability : Use differential scanning calorimetry (DSC) to assess decomposition pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
